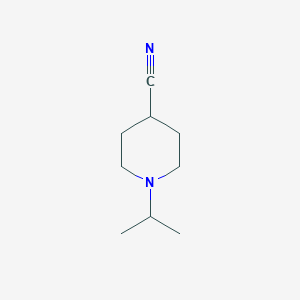
4-Piperidinecarbonitrile, 1-(1-methylethyl)-
Overview
Description
4-Piperidinecarbonitrile, 1-(1-methylethyl)- is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the isopropyl and cyano groups at positions 1 and 4, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 4-cyanopiperidine with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- often involves the large-scale alkylation of 4-cyanopiperidine using isopropyl chloride or isopropyl bromide. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Amides, esters, or other derivatives.
Scientific Research Applications
4-Piperidinecarbonitrile, 1-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit T-type calcium channels, which play a role in neuronal signaling and pain perception.
Comparison with Similar Compounds
4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be compared with other piperidine derivatives, such as:
4-Cyanopiperidine: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-Methyl-4-cyanopiperidine: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
1-Isopropyl-4-aminopiperidine:
The unique combination of the isopropyl and cyano groups in 4-Piperidinecarbonitrile, 1-(1-methylethyl)- imparts distinct properties that make it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-propan-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2)11-5-3-9(7-10)4-6-11/h8-9H,3-6H2,1-2H3 |
InChI Key |
HJISGMVTKTZUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














